4-Benzyloxy-2-formylphenylboronic acid pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

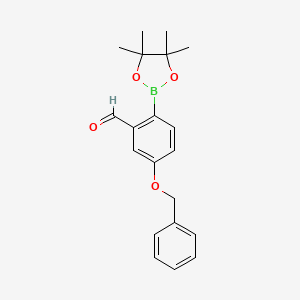

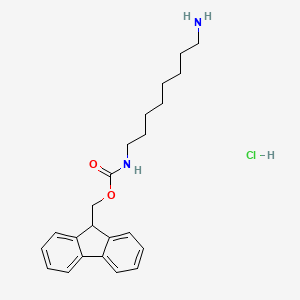

“4-Benzyloxy-2-formylphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C20H23BO4 . It is a highly valuable building block in organic synthesis .

Synthesis Analysis

Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular weight of “this compound” is 338.2 g/mol . The InChI key is ZOUSOMHXURBCGK-UHFFFAOYSA-N . The canonical SMILES representation is B1(OC(C(O1)©C)©C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=O .Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

“this compound” has a topological polar surface area of 44.8 Ų . It has a rotatable bond count of 5 . The compound is covalently bonded and is canonicalized .科学研究应用

4-Benzyloxy-2-formylphenylboronic acid pinacol ester has been used in a variety of scientific research applications, including its use in the synthesis of small molecules, peptides, and proteins. This compound has also been found to be useful in the development of new pharmaceuticals, as it has been shown to be an effective inhibitor of enzymes involved in the metabolism of drugs. In addition, this compound has been used in the synthesis of fluorescent probes for imaging and sensing applications.

作用机制

Target of Action

4-Benzyloxy-2-formylphenylboronic acid pinacol ester is an organoboron compound . The primary targets of this compound are the molecules or structures in the cell with which it interacts.

Mode of Action

The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester .

Biochemical Pathways

The compound is involved in several biochemical pathways. It plays a significant role in the Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that the stability of boronic esters like this compound can pose challenges for their pharmacokinetic properties . Boronic esters are usually stable, but their increased stability can make the removal of the boron moiety challenging if required .

Result of Action

The result of the compound’s action depends on the specific biochemical pathways it is involved in. For instance, in the Suzuki-Miyaura coupling, the compound contributes to the formation of carbon-carbon bonds . The protodeboronation process can lead to the formation of new compounds by removing the boron moiety .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters like this compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .

实验室实验的优点和局限性

The main advantage of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester is its ability to be used in a one-pot synthesis, which allows for the formation of the product in a single step. This makes it an attractive option for laboratory experiments. However, this compound is not as stable as other compounds and can be prone to decomposition in certain conditions. In addition, the mechanism of action of this compound is not completely understood, which can limit its use in certain applications.

未来方向

The potential future directions of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester include further research into its mechanism of action, potential applications in drug development, and the development of new fluorescent probes for imaging and sensing applications. In addition, further research into the stability of this compound could lead to the development of more stable compounds for use in laboratory experiments. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or therapies.

合成方法

The synthesis of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester is a multi-step process, beginning with the formation of benzyl boronic acid using a nickel-catalyzed Suzuki coupling reaction. The boronic acid is then reacted with formyl phenylboronic acid in the presence of a palladium catalyst to form the desired product, this compound. This reaction is typically carried out in a one-pot synthesis, which allows for the formation of the product in a single step.

安全和危害

This compound may be harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed or in contact with skin, it is advised to call a poison center or doctor/physician .

属性

IUPAC Name |

5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)18-11-10-17(12-16(18)13-22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUSOMHXURBCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)